N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Lipophilicity Drug-likeness Solubility

N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034240-26-9) is a synthetic oxalamide derivative with the molecular formula C₂₀H₂₉N₃O₃ and a molecular weight of 359.47 g/mol. The molecule features a central oxalamide linker connecting a benzyl group on one terminus to a 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methyl moiety on the other.

Molecular Formula C20H29N3O3
Molecular Weight 359.47
CAS No. 2034240-26-9
Cat. No. B2785334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
CAS2034240-26-9
Molecular FormulaC20H29N3O3
Molecular Weight359.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOCC3
InChIInChI=1S/C20H29N3O3/c24-19(21-14-16-4-2-1-3-5-16)20(25)22-15-17-6-10-23(11-7-17)18-8-12-26-13-9-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25)
InChIKeyNTTBBYSEYAOHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide – Core Chemical Identity and Procurement Baseline


N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034240-26-9) is a synthetic oxalamide derivative with the molecular formula C₂₀H₂₉N₃O₃ and a molecular weight of 359.47 g/mol [1]. The molecule features a central oxalamide linker connecting a benzyl group on one terminus to a 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methyl moiety on the other. The tetrahydropyran (THP) substituent on the piperidine nitrogen distinguishes this compound from the broader class of piperidine‑oxalamide scaffolds, which are under investigation as HIV‑1 gp120 entry inhibitors and kinase inhibitors [2]. The inclusion of the THP oxygen introduces an additional hydrogen‑bond acceptor and lowers the predicted logP relative to N‑benzyl or N‑phenyl analogs, which may translate into differentiated physicochemical and pharmacological profiles.

Why N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Replaced by Close Structural Analogs


Oxalamide‑piperidine compounds that share the same central linker but differ in the N‑piperidine substituent exhibit markedly different physicochemical properties and biological target engagement. In the HIV‑1 gp120 entry inhibitor series, replacement of the piperidine N‑substituent dramatically altered antiviral potency (IC₅₀ values spanning two orders of magnitude) and selectivity [1]. For the present compound, the tetrahydropyran group confers a computed XLogP3 of 1.9, which is substantially lower than the ~3.9–4.8 range of the corresponding N‑benzylpiperidine analog [2]. This difference in lipophilicity affects membrane permeability, aqueous solubility, and off‑target binding potential, making simple replacement of the THP‑substituted compound with a benzyl‑ or phenyl‑substituted congener pharmacologically non‑interchangeable without re‑validation of every downstream assay parameter.

Quantitative Differentiation Evidence for N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide


Lipophilicity Reduction vs. N‑Benzylpiperidine Analog Enhances Predicted Aqueous Solubility

The tetrahydropyran‑substituted target compound exhibits an XLogP3 of 1.9, which is 1.96 log units lower than the clogP of 3.86 computed for the direct N‑benzylpiperidine analog N1‑benzyl‑N2‑((1‑benzylpiperidin‑4‑yl)methyl)oxalamide (CAS 953138‑44‑8) [1][2]. In lead‑optimization campaigns, a logP reduction of ~2 units is typically associated with a 100‑fold increase in aqueous solubility and a concomitant decrease in plasma protein binding and CYP450 promiscuity [3].

Lipophilicity Drug-likeness Solubility

Increased Topological Polar Surface Area Implies Superior Oral Bioavailability Potential

The topological polar surface area (TPSA) of the target compound is 70.7 Ų, compared with 61.4 Ų for the N‑benzylpiperidine analog N1‑benzyl‑N2‑((1‑benzylpiperidin‑4‑yl)methyl)oxalamide [1][2]. The increase of 9.3 Ų arises from the THP ring oxygen. TPSA values between 60 and 140 Ų correlate with good intestinal absorption, and a TPSA above 70 Ų has been associated with improved oral bioavailability and reduced blood‑brain barrier penetration for peripherally targeted agents [3].

Drug-likeness Oral bioavailability Physicochemical profiling

Reduced Fraction sp³ (Fsp³) Compared with Tetramethylpiperidine‑Oxalamide HIV Entry Inhibitors

The target compound possesses a fraction sp³ (Fsp³) of approximately 0.55, compared with 0.77 for the benchmark HIV‑1 gp120 entry inhibitor NBD‑556 (N1‑(4‑chlorophenyl)‑N2‑(2,2,6,6‑tetramethylpiperidin‑4‑yl)oxalamide), which bears a fully saturated 2,2,6,6‑tetramethylpiperidine ring [1]. A moderate Fsp³ around 0.50–0.60 has been associated with better developability profiles than both fully aromatic (low Fsp³) and highly saturated (very high Fsp³) compounds in retrospective analyses of phase‑II survival rates [2].

Scaffold diversity HIV entry inhibition Fsp³

Tetrahydropyran‑Piperidine Scaffold Imparts Distinct Metabolic Stability Profile Based on Class‑Level Evidence

Tetrahydropyran‑containing piperidine ligands have demonstrated promising metabolic stability in mouse liver microsome assays. For example, the spirocyclic σ₁ receptor ligand 5i, which incorporates a tetrahydropyran ring attached to a piperidine, retained 83% of the parent compound after 90‑min incubation with mouse liver microsomes and NADPH [1]. In contrast, N‑benzylpiperidine analogs lacking the THP oxygen are susceptible to N‑dealkylation and oxidative metabolism, a liability that has been documented across multiple piperidine‑containing drug candidates [2]. Although direct microsomal stability data for CAS 2034240-26-9 are not yet publicly available, the presence of the THP ring is expected to confer a similar metabolic advantage relative to N‑benzyl‑ or N‑alkyl‑piperidine oxalamides.

Metabolic stability Microsomal clearance Tetrahydropyran

Verified Purity Specification of ≥95% Enables Reproducible Structure–Activity Relationship Studies

The commercially available compound is specified at a purity of ≥95% [1]. This level of purity is comparable to the ≥95% specification commonly applied to oxalamide‑piperidine screening compounds used in HIV‑1 gp120 entry inhibitor optimization campaigns [2]. In contrast, custom‑synthesized in‑class analogs often exhibit batch‑to‑batch purity variations exceeding 10%, which can confound IC₅₀ measurements and lead to erroneous structure‑activity conclusions.

Purity specification Reproducibility SAR

Defined Application Scenarios for N1-Benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide Based on Quantitative Differentiation


Peripheral‑Target Lead‑Optimization Campaigns Requiring Low logP and Controlled CNS Exposure

The compound’s XLogP3 of 1.9 (Δ = −1.96 vs. N‑benzylpiperidine analog) and TPSA of 70.7 Ų make it a suitable starting scaffold for peripheral‑target programs (e.g., metabolic disease, peripheral inflammation) where low passive brain penetration is desired. Use in head‑to‑head panels with higher‑logP analogs can rapidly establish the lipophilicity‑activity relationship [1][2].

HIV‑1 gp120 Entry Inhibitor Scaffold‑Hopping Studies

Given the established role of oxalamide‑piperidine compounds as gp120 CD4‑mimetics, this compound’s unique THP‑piperidine scaffold enables systematic SAR exploration of the piperidine N‑substituent. Its reduced Fsp³ relative to NBD‑556 may offer a differentiated binding mode to the Phe43 cavity, meriting comparative crystallography and antiviral potency assays [3].

In Vitro Metabolic Stability Screening Panels

The THP ring is associated with improved microsomal stability in related piperidine ligands (83% intact after 90 min). Procurement of this compound allows direct side‑by‑side measurement with N‑benzyl‑ and N‑alkyl‑piperidine oxalamides in mouse/human liver microsome assays to quantify the metabolic advantage conferred by the THP substitution [4].

Physicochemical Profiling in Multi‑Parameter Optimization (MPO) Workflows

The compound’s balanced profile—logP 1.9, TPSA 70.7 Ų, HBD 2, HBA 4, MW 359.47—places it within the central ‘drug‑like’ space defined by Lipinski and Veber rules. It can serve as a reference standard in MPO scoring systems when benchmarking new oxalamide‑piperidine analogs against an already well‑characterized physicochemical baseline [1][2].

Quote Request

Request a Quote for N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.